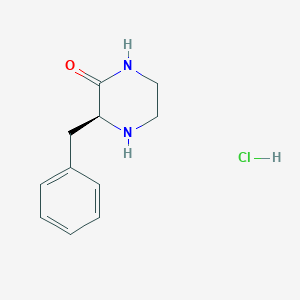

(3S)-3-Benzyl-2-piperazinone hydrochloride

Description

Significance of Piperazinone Scaffolds in Advanced Organic Synthesis and Medicinal Chemistry

Piperazinone and its parent structure, piperazine (B1678402), are among the most frequently encountered heterocyclic motifs in biologically active compounds and approved drugs. mdpi.com The piperazine nucleus is considered a "privileged scaffold" due to its ability to interact with multiple biological targets, offering a unique combination of structural rigidity and conformational flexibility. jocpr.com This allows for the precise spatial orientation of various substituents, which is crucial for effective drug-receptor interactions. nih.gov

The incorporation of a piperazine or piperazinone moiety can significantly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby enhancing its pharmacokinetic profile. mdpi.com These scaffolds are integral to a wide range of therapeutic agents, including anticancer, antiviral, antidepressant, and antipsychotic drugs. jocpr.com The synthetic accessibility and the ease with which the nitrogen atoms can be functionalized further contribute to the widespread use of piperazine-based structures in drug discovery and development. mdpi.comnih.gov

Table 1: Therapeutic Areas of Piperazine-Containing Drugs

| Therapeutic Area | Examples of Drug Classes |

| Oncology | Kinase inhibitors |

| Infectious Diseases | Antivirals, Antibacterials, Antifungals |

| Central Nervous System | Antidepressants, Antipsychotics |

| Cardiovascular | Antihypertensives |

The Pivotal Role of Stereochemistry in Chiral Heterocyclic Compounds

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. In heterocyclic compounds, the presence of one or more stereocenters gives rise to stereoisomers (enantiomers and diastereomers), which can exhibit profoundly different pharmacological and toxicological profiles. The distinct spatial arrangement of functional groups in each stereoisomer leads to differential interactions with chiral biological targets such as enzymes and receptors.

The synthesis of enantiomerically pure compounds is therefore of paramount importance in drug development. Methodologies for achieving this include asymmetric synthesis, chiral resolution, and the use of chiral building blocks. rsc.org Asymmetric catalysis, in particular, has emerged as a powerful tool for the efficient construction of chiral piperazinones. acs.orgdicp.ac.cn Techniques such as palladium-catalyzed asymmetric hydrogenation and asymmetric allylic alkylation have been successfully employed to produce highly enantioenriched piperazinone derivatives. dicp.ac.cncaltech.edunih.gov

Research Landscape of (3S)-3-Benzyl-2-piperazinone Hydrochloride as a Chiral Intermediate

This compound serves as a valuable chiral building block, providing a pre-defined stereocenter that can be incorporated into larger, more complex molecules. Its utility stems from the ability to perform further chemical transformations on the piperazinone ring, such as N-alkylation or modification of the carbonyl group, without disturbing the existing stereochemistry.

The enantioselective synthesis of 3-substituted-2-piperazinones, including the benzyl (B1604629) derivative, is an active area of research. Catalytic asymmetric methods are highly sought after for their efficiency and atom economy. acs.org For instance, the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones has been shown to produce a variety of highly enantioenriched tertiary piperazin-2-ones. caltech.edunih.govcaltech.edu These chiral products can then be further elaborated into medicinally important compounds. caltech.edunih.gov

Another significant approach is the catalytic asymmetric hydrogenation of unsaturated piperazin-2-one (B30754) precursors, which can yield chiral piperazin-2-ones with good enantioselectivities. dicp.ac.cn The development of these synthetic strategies has been crucial in making chiral intermediates like this compound more accessible for their application in drug discovery programs. The ability to synthesize this and related chiral piperazinones opens up new avenues for exploring novel chemical space around this privileged scaffold. caltech.edunih.gov

Table 2: Key Asymmetric Synthetic Methods for Chiral Piperazinones

| Method | Catalyst/Reagent | Key Features |

| Asymmetric Allylic Alkylation | Palladium complexes with chiral ligands (e.g., PHOX) | Provides access to α-secondary and α-tertiary piperazin-2-ones with high enantioselectivity. caltech.edunih.govnih.gov |

| Asymmetric Hydrogenation | Iridium or Palladium catalysts | Effective for the synthesis of chiral piperazin-2-ones from unsaturated precursors. dicp.ac.cn |

| Domino Ring-Opening Cyclization | Quinine-derived urea (B33335) catalyst | A one-pot approach to 3-substituted piperazin-2-ones. acs.org |

The continued development of robust and scalable enantioselective syntheses for compounds like this compound is essential for advancing the fields of organic synthesis and medicinal chemistry. This chiral intermediate provides a reliable and efficient route to novel, stereochemically pure molecules with the potential for significant biological activity.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S)-3-benzylpiperazin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c14-11-10(12-6-7-13-11)8-9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2,(H,13,14);1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKMIBACCJYHFI-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)[C@@H](N1)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Synthetic Derivatization of 3s 3 Benzyl 2 Piperazinone Hydrochloride

Functionalization of the Piperazinone Ring System

The piperazinone ring is a versatile framework amenable to a wide range of functionalization reactions. These modifications are crucial for modulating the physicochemical properties and biological activity of the resulting molecules. The primary sites for functionalization are the nitrogen atoms, particularly the secondary amine at the N4 position, and the carbon atoms of the heterocyclic core.

The N4 nitrogen, being a secondary amine, is readily functionalized through standard reactions such as N-alkylation, N-acylation, and N-arylation. mdpi.com These transformations allow for the introduction of a vast array of substituents. More advanced methods, including palladium-catalyzed Buchwald-Hartwig coupling and copper-catalyzed Ullmann-Goldberg reactions, are employed to form C-N bonds with various aryl and heteroaryl systems. mdpi.com

While modifications at the nitrogen atoms are well-established, functionalization of the carbon atoms of the piperazinone ring represents a more contemporary challenge. mdpi.com Recent advances in C-H functionalization provide powerful tools to introduce substituents directly onto the carbon backbone, a strategy that significantly expands the structural diversity of piperazine-based compounds. encyclopedia.pub Methods such as photoredox-catalyzed C-H arylation can be used to form new carbon-carbon bonds at the α-position to a nitrogen atom. mdpi.comencyclopedia.pub

Table 1: Selected Methods for Piperazinone Ring Functionalization

| Reaction Type | Target Site | Reagents/Conditions | Resulting Structure |

|---|---|---|---|

| N-Alkylation | N4-Amine | Alkyl halide, Base | N4-Alkyl-piperazinone |

| N-Acylation | N4-Amine | Acyl chloride, Base | N4-Acyl-piperazinone |

| Reductive Amination | N4-Amine | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N4-Alkyl-piperazinone |

| Buchwald-Hartwig Coupling | N4-Amine | Aryl halide, Pd catalyst, Ligand, Base | N4-Aryl-piperazinone |

Regioselective and Stereoselective Transformations at the Benzyl (B1604629) Moiety and Nitrogen Atoms

The presence of two distinct nitrogen atoms (an amide at N1 and an amine at N4) and a chiral center at C3 in (3S)-3-Benzyl-2-piperazinone allows for highly selective transformations. The nucleophilicity of the N4 amine is significantly greater than that of the N1 amide nitrogen, enabling regioselective functionalization at the N4 position under standard conditions.

Stereoselectivity is a critical consideration, particularly in reactions that create new stereocenters. The existing (S)-configuration at the C3 position can act as a chiral auxiliary, directing the stereochemical outcome of subsequent reactions. For instance, the alkylation of an enolate derived from the piperazinone can proceed with high diastereoselectivity. clockss.org The Williams-Dellaria protocol, using potassium hexamethyldisilazide (KHMDS) followed by an electrophile like benzyl bromide, has been used to introduce a second substituent at a ring carbon, yielding the trans product as the exclusive stereoisomer. clockss.org This demonstrates that the inherent chirality of the scaffold can be effectively used to control the three-dimensional arrangement of new functional groups.

Transformations at the benzyl moiety itself, such as electrophilic aromatic substitution, are also possible, though less common for scaffold diversification. The regioselectivity of such reactions (ortho, meta, para) would be governed by the activating nature of the alkyl substituent on the aromatic ring.

Strategies for Chemical Modification and Scaffold Diversification

(3S)-3-Benzyl-2-piperazinone hydrochloride serves as an excellent starting point for the generation of compound libraries through scaffold diversification. The goal is to create a wide range of structurally related molecules to explore chemical space in drug discovery programs. mdpi.com The piperazine (B1678402) scaffold is recognized as a "privileged structure" for this purpose. thieme-connect.comresearchgate.net

Key strategies for diversification include:

Combinatorial Synthesis: By combining a set of diverse building blocks (e.g., various alkyl halides, acyl chlorides, and aryl iodides) with the piperazinone core, large libraries of derivatives can be synthesized in parallel. thieme-connect.com

Multi-component and Cascade Reactions: One-pot reactions that form multiple bonds and introduce several points of diversity in a single step are highly efficient for scaffold diversification. thieme-connect.com For example, a cascade, metal-promoted transformation using a chloro allenylamide, a primary amine, and an aryl iodide can afford complex piperazinones in good yields. thieme-connect.com

Functional Group Interconversion: The initial derivatives can be further modified. For example, a carbonyl group can be reduced to an alcohol, or an ester can be hydrolyzed to a carboxylic acid, providing new points for further derivatization.

These strategies leverage the fundamental reactivity of the scaffold to systematically explore how different substituents impact molecular properties and biological function. While approximately 80% of piperazine-containing drugs feature substituents only at the nitrogen positions, modern methods focusing on C-H functionalization are enabling more comprehensive exploration of the scaffold's carbon atoms. mdpi.comencyclopedia.pub

Derivatization for Enhanced Synthetic Utility and Ligand Design

The chemical modifications of (3S)-3-Benzyl-2-piperazinone are often guided by the principles of ligand design, aiming to create molecules that can bind with high affinity and selectivity to a specific biological target. encyclopedia.pub The piperazinone core acts as a rigid scaffold that correctly orients key pharmacophoric groups for optimal interaction with a protein's binding site. thieme-connect.com

Derivatization strategies are employed to:

Introduce Key Binding Moieties: Functional groups capable of forming hydrogen bonds, ionic interactions, or hydrophobic interactions are strategically added to the scaffold. For example, attaching aromatic or heteroaromatic rings via N-arylation can facilitate π-stacking interactions.

Tune Potency and Selectivity: Systematic modification of a lead compound, often by altering substituents on the benzyl ring or at the N4 position, can fine-tune its binding affinity. Studies on benzylpiperazine derivatives have shown that specific substitution patterns can lead to highly selective ligands for targets like the Mcl-1 protein or sigma-1 receptors. nih.govnih.gov

Improve Pharmacokinetic Properties: Modifications can also enhance drug-like properties. The basic nitrogen at N4 is often used to improve aqueous solubility and bioavailability. tandfonline.com

Computational methods, such as molecular docking, are often used in conjunction with synthesis to rationally design derivatives with improved binding characteristics. nih.gov This iterative process of design, synthesis, and evaluation is a cornerstone of modern drug discovery.

Table 2: Examples of Derivatization for Ligand Design

| Derivative Class | Synthetic Strategy | Intended Application/Target Class |

|---|---|---|

| N-Aryl Benzylpiperazinones | Buchwald-Hartwig or SNAr Reaction | Kinase Inhibitors, GPCR Ligands |

| N-(Heterocyclylmethyl) Derivatives | Reductive Amination | CNS Receptor Ligands |

| Piperazinone-Triazole Conjugates | Click Chemistry (CuAAC) | Tubulin Polymerization Inhibitors |

Advanced Spectroscopic Characterization and Structural Elucidation of 3s 3 Benzyl 2 Piperazinone Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the molecular structure of (3S)-3-Benzyl-2-piperazinone hydrochloride in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for confirming the stereochemistry of the molecule.

Application of ¹H, ¹³C, and 2D NMR Techniques

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of the protons. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic protons (CH₂) and the proton at the chiral center (C3-H) exhibit characteristic chemical shifts and coupling patterns that are invaluable for structural confirmation. The protons on the piperazinone ring also show distinct signals, often as complex multiplets due to their diastereotopic nature.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule. The carbonyl carbon (C=O) of the piperazinone ring is typically observed at a downfield chemical shift, around 165-175 ppm. The carbons of the phenyl ring appear in the aromatic region (120-140 ppm), while the aliphatic carbons of the piperazinone ring and the benzylic CH₂ group resonate at higher fields.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in assigning the complex NMR spectra. COSY experiments establish correlations between coupled protons, helping to trace the connectivity within the molecule. HSQC spectra correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 3-Benzyl-piperazinone Derivatives (Note: Specific data for the (3S)-hydrochloride salt may vary slightly. Data is compiled from related structures for illustrative purposes.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | ~170 |

| C3-H | ~4.0-4.2 (m) | ~55-60 |

| Benzyl CH₂ | ~2.8-3.2 (m) | ~40-45 |

| Piperazine (B1678402) CH₂ | ~3.0-3.8 (m) | ~45-50 |

| Aromatic CH | ~7.2-7.4 (m) | ~127-130 |

| Aromatic C (quaternary) | - | ~135-140 |

Use of Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs) for Enantiomeric Differentiation

To confirm the enantiomeric purity of this compound, chiral NMR spectroscopy is employed. This involves the use of Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs).

Chiral Solvating Agents (CSAs) , such as (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol, can be added to the NMR sample of the analyte. The CSA forms transient diastereomeric complexes with the enantiomers of the substrate, leading to the separation of NMR signals for the (S) and (R) forms. This allows for the direct determination of the enantiomeric excess (ee).

Chiral Derivatizing Agents (CDAs) , like Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), react with the amine functionality of the piperazinone to form stable diastereomeric amides. The resulting diastereomers exhibit distinct NMR spectra, with different chemical shifts for corresponding protons and carbons, enabling the quantification of each enantiomer.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which confirms the molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. For benzylpiperazine derivatives, a characteristic fragmentation is the cleavage of the benzyl group, resulting in a prominent peak at m/z 91, corresponding to the tropylium (B1234903) cation (C₇H₇⁺). Other significant fragments arise from the cleavage of the piperazinone ring. The hydrochloride salt may show the presence of the protonated molecular ion [M+H]⁺ in electrospray ionization (ESI) mass spectrometry.

Table 2: Expected Mass Spectral Fragments for 3-Benzyl-2-piperazinone

| m/z | Proposed Fragment |

| 191 | [M+H]⁺ (for the free base) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| Various | Fragments from piperazinone ring cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific chemical bonds.

Key expected absorption bands include a strong absorption for the carbonyl (C=O) stretching of the amide group, typically in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amine and amide groups will appear as a broad band around 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations will give rise to peaks in the 1450-1600 cm⁻¹ region. For the hydrochloride salt, the N-H stretching bands of the ammonium (B1175870) salt may be shifted and broadened.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide & Amine) | ~3200-3400 | Medium, Broad |

| C-H Stretch (Aromatic) | ~3000-3100 | Medium |

| C-H Stretch (Aliphatic) | ~2850-2960 | Medium |

| C=O Stretch (Amide) | ~1650-1680 | Strong |

| C=C Stretch (Aromatic) | ~1450-1600 | Medium |

X-ray Crystallography for Absolute Configuration Determination and Conformation Analysis

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration and solid-state conformation of this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be generated.

This technique provides precise information on bond lengths, bond angles, and torsion angles. Crucially, for a chiral molecule, X-ray crystallography can determine the absolute stereochemistry at the chiral center (C3) by using anomalous dispersion, often expressed through the Flack parameter. The analysis also reveals the conformation of the six-membered piperazinone ring, which typically adopts a chair or a twisted-boat conformation, and the orientation of the benzyl substituent. The crystal packing and any intermolecular interactions, such as hydrogen bonding involving the amide, amine, and chloride ion, can also be elucidated.

Computational Studies on 3s 3 Benzyl 2 Piperazinone Hydrochloride and Its Derivatives

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of piperazine-based compounds. bookpi.orgresearchgate.net These methods provide a detailed understanding of molecular geometries, electron distribution, and orbital energies. bookpi.org Studies on related piperazine (B1678402) derivatives often employ the B3LYP method with basis sets like 6-311G(d,p) or 6-311++G** to optimize molecular structures and predict vibrational frequencies. researchgate.netjksus.orgepstem.net The absence of imaginary frequencies in the results confirms that the optimized structure represents a true energy minimum on the potential energy surface. jksus.org

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. jksus.org For instance, in a study on 1-Phenylpiperazin-1,4-diium nitrate (B79036) monohydrate, the HOMO-LUMO gap was calculated to be approximately 5.1-5.2 eV, indicating good stability. jksus.org Such calculations allow for the prediction of how solvents might influence the molecule's reactivity. jksus.org

From these orbital energies, various global reactivity descriptors can be calculated, providing further insights into the molecule's behavior. bookpi.org

Table 1: Key Reactivity Descriptors Derived from DFT Calculations

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the tendency of electrons to escape from the system. jksus.org |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. jksus.org |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating a higher tendency to react. jksus.org |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. jksus.org |

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. bookpi.org These maps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are crucial for understanding intermolecular interactions, including hydrogen bonding. researchgate.netscilit.com

Molecular Docking and Dynamics Simulations to Predict Interactions and Stability

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as a piperazinone derivative, interacts with a biological target, typically a protein or enzyme. nih.govnih.govindexcopernicus.com These methods are instrumental in drug discovery for predicting binding affinities and understanding the specific interactions that stabilize the ligand-receptor complex. nih.gov

Molecular docking studies on various piperazine derivatives have been performed to evaluate their potential as antimicrobial agents, urease inhibitors, or anticancer agents. nih.govnih.govindexcopernicus.com In these studies, the ligand is placed into the active site of the target protein to find the most favorable binding orientation. The quality of the binding is often quantified by a docking score, with more negative scores typically indicating stronger binding affinity. indexcopernicus.com For example, in a study of piperazin-1-ylpyridazine derivatives as potential anticancer agents, the best-performing compound showed a high binding affinity with a Glide Gscore of -4.649, forming two hydrogen bonds with key amino acid residues in the target protein's active site. indexcopernicus.com

Key interactions identified through docking include:

Hydrogen Bonds: Crucial for specificity and stability, formed between the ligand and amino acid residues like Gln82 and Glu78. indexcopernicus.com

Hydrophobic Interactions: Involving nonpolar parts of the ligand and protein residues such as Ala108, Phe23, and Trp47. indexcopernicus.com

π-π Stacking: Aromatic rings on the ligand interacting with aromatic residues like Arg109. indexcopernicus.com

Following docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. indexcopernicus.comnih.gov MD simulations model the movement of atoms and molecules, providing a dynamic view of the binding. These simulations can confirm the stability of key interactions observed in docking and reveal how the complex behaves in a more realistic, solvated environment. indexcopernicus.comnih.gov For instance, MD simulations have been used to analyze the stability of piperidine (B6355638)/piperazine-based compounds in complex with the sigma 1 receptor (S1R), revealing the crucial amino acid residues involved in maintaining the binding pose. nih.gov

Conformational Analysis and Stereochemical Preferences

The three-dimensional shape (conformation) of a molecule is critical to its biological activity. Conformational analysis of piperazine derivatives reveals the most stable spatial arrangements of the atoms, which dictates how the molecule can interact with its biological target. nih.gov

For 2-substituted piperazines, a key structural feature of (3S)-3-Benzyl-2-piperazinone, computational studies have shown a strong preference for the substituent to be in an axial position rather than an equatorial one. nih.gov This preference is significant because it controls the orientation of key functional groups. The axial conformation places the basic and pyridyl nitrogens in a specific spatial arrangement that can mimic the binding orientation of other active compounds, such as nicotine, when interacting with nicotinic acetylcholine (B1216132) receptors. nih.gov

In some cases, the stability of the axial conformation is further enhanced by the formation of an intramolecular hydrogen bond, particularly in ether-linked derivatives. nih.gov This conformational lock can be crucial for maintaining the precise geometry required for effective receptor binding. Understanding these stereochemical preferences is vital for structure-activity relationship (SAR) studies, as it explains why certain stereoisomers or conformational isomers exhibit higher biological activity than others. nih.gov

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By calculating the energy of reactants, transition states, and products, researchers can map out the most likely reaction pathways and determine the energy barriers that control reaction rates. nih.govacs.org

For the piperazine scaffold, computational studies have been used to elucidate complex reaction mechanisms, such as those involved in nitrosation during CO2 capture processes. nih.gov Quantum chemistry calculations have revealed that the nitrosation of piperazine can proceed through a novel three-step mechanism initiated by the formation of a charge-transfer complex. nih.gov These models can also account for the influence of other molecules, like CO2, which can significantly accelerate certain reaction pathways. nih.gov

In another context, computational chemistry has been used to understand the shuttle mechanism of piperazine in enhancing CO2 absorption in blended amine solvents. acs.orgresearchgate.net Static quantum mechanical calculations and ab initio molecular dynamics (AIMD) simulations help evaluate the thermodynamic stability of reaction products and identify the kinetically favorable elementary reactions. acs.org Such studies are critical for optimizing industrial processes and predicting the formation of potential degradation byproducts. acs.org Similarly, the reaction of piperazin-2-one (B30754) with reagents like triethyl phosphite (B83602) has been studied, revealing that the parent compound can yield a mixture of cis- and trans- bisphosphonate products, demonstrating the utility of computational methods in predicting product stereochemistry. acs.org

Prediction of Spectroscopic Parameters

Computational methods, especially DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's structure. jksus.orgepstem.net Theoretical calculations of Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra have become a standard practice for characterizing new compounds. epstem.netmdpi.commdpi.com

For example, the vibrational frequencies (IR spectra) of piperazine derivatives can be calculated using DFT methods like B3LYP/6-31G. epstem.net The calculated frequencies are often scaled by a specific factor to better match the experimental values. epstem.net Similarly, 1H and 13C NMR chemical shifts can be calculated and compared with experimental spectra to aid in signal assignment. epstem.net

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). jksus.orgmdpi.com These calculations can determine the wavelengths of maximum absorption (λmax) and help assign them to specific electronic transitions, such as those between the HOMO and LUMO. jksus.org A study on a novel piperazine derivative demonstrated that TD-DFT could effectively calculate the electronic transitions, showing how the HOMO-LUMO gap corresponds to the observed absorption bands. jksus.org These predictive capabilities are invaluable for confirming the identity of newly synthesized molecules and understanding their photophysical properties. mdpi.com

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Piperazine Derivative

| Parameter | Experimental Value | Calculated Value (Method) | Reference |

|---|---|---|---|

| Bond Length (C-C, phenyl) | ~1.39 Å | 1.3857 - 1.3908 Å (WB97XD) | jksus.org |

| Bond Angle (C-N-C) | Varies | Varies (RMSD ~0.10-0.16 Å) | jksus.org |

| HOMO-LUMO Gap | N/A | 5.180 eV (Gas Phase, TD-DFT) | jksus.org |

| 1H NMR Shift | Varies | Varies (B3LYP/6-31G) | epstem.net |

| 13C NMR Shift | Varies | Varies (B3LYP/6-31G) | epstem.net |

Application of 3s 3 Benzyl 2 Piperazinone Hydrochloride As a Chiral Building Block

Construction of Enantiopure Nitrogen-Containing Heterocycles

The piperazin-2-one (B30754) motif is a privileged scaffold found in numerous bioactive natural products and pharmaceuticals. dicp.ac.cn The inherent chirality of (3S)-3-Benzyl-2-piperazinone hydrochloride allows it to serve as a foundational element for the synthesis of other enantiomerically pure nitrogen-containing heterocycles. Through various synthetic transformations, the core structure can be systematically altered to produce diverse scaffolds while retaining the crucial stereochemical integrity.

A primary transformation involves the reduction of the lactam carbonyl group. For instance, treatment with reducing agents like lithium aluminum hydride (LiAlH₄) can convert the piperazinone ring into a chiral piperazine (B1678402). dicp.ac.cn This resulting chiral piperazine, with its preserved stereocenter at the 3-position, becomes a valuable synthon for building more complex heterocyclic systems. These chiral piperazines are key components in many pharmacologically active molecules. rsc.org

Furthermore, the nitrogen atoms within the piperazinone ring can be functionalized before or after modification of the core structure. This allows for the introduction of various substituents, leading to the construction of libraries of enantiopure compounds. The synthesis of disubstituted and trisubstituted piperazinones from chiral precursors has been demonstrated as an effective strategy for creating diverse heterocyclic structures. rsc.org For example, chiral vicinal diaminoalcohols can be efficiently converted into homochiral piperazinones and piperazines. rsc.org This versatility enables chemists to access a range of complex heterocyclic architectures, such as those found in alkaloids and other natural products, starting from a relatively simple chiral precursor like (3S)-3-Benzyl-2-piperazinone.

Table 1: Examples of Heterocycles Derived from Chiral Piperazinone Scaffolds

| Starting Material Class | Key Transformation | Resulting Heterocycle | Potential Application |

|---|---|---|---|

| Chiral Piperazin-2-one | Lactam Reduction | Chiral Piperazine | Synthesis of Bioactive Amines |

| Chiral Piperazin-2-one | N-Alkylation/Acylation | N-Substituted Piperazinone | Peptidomimetics |

| Chiral Diamine Precursor | Cyclization | Disubstituted Piperazine | Pharmacophore Scaffolds |

Role as a Scaffold in Combinatorial and Parallel Synthesis Libraries

Combinatorial chemistry and parallel synthesis are powerful tools in drug discovery for rapidly generating large libraries of related compounds for biological screening. nih.gov this compound is an excellent scaffold for such libraries due to its rigid conformation, defined stereochemistry, and multiple points for diversification.

The two nitrogen atoms in the piperazinone ring provide convenient handles for introducing chemical diversity. The secondary amine (N4) can be readily functionalized through reactions like acylation, alkylation, sulfonylation, or reductive amination. The amide nitrogen (N1) can also be substituted, often after protection and deprotection steps, to introduce a second set of diverse substituents. This two-pronged approach allows for the creation of extensive libraries from a single chiral core.

A key strategy involves the use of (3S)-3-Benzyl-2-piperazinone as a core structure onto which various R-groups are appended. This approach has been utilized to create libraries of disubstituted piperazine and piperidine (B6355638) derivatives. nih.gov The synthesis of 3-substituted-piperazine-2-acetic acid esters as intermediates for library production highlights the utility of this scaffold, where the piperazine ring's carbon atoms are also utilized for diversification, moving beyond simple N-substitutions. researchgate.net The resulting libraries of enantiomerically pure compounds are invaluable for structure-activity relationship (SAR) studies, helping to identify molecules with optimized potency, selectivity, and pharmacokinetic properties.

Intermediate in the Asymmetric Synthesis of Complex Pharmaceutical Targets

The demand for enantiomerically pure drugs is a major driver in modern pharmaceutical development, as different enantiomers of a chiral drug can have vastly different biological activities. Chiral building blocks like this compound are crucial for the asymmetric synthesis of these complex pharmaceutical targets, ensuring the final product has the correct absolute stereochemistry.

The piperazine moiety is a common feature in many FDA-approved drugs, valued for its ability to influence physicochemical properties and act as a scaffold to correctly orient pharmacophoric groups. nih.gov Chiral piperazinones serve as key intermediates in the synthesis of these drugs. For example, the synthesis of Aprepitant, a potent antiemetic drug, involves a key intermediate that is a chiral piperazin-2-one. acs.org

The synthesis of kinase inhibitors, a major class of cancer therapeutics, often incorporates a piperazine or related heterocyclic core. nih.govnih.gov The defined stereochemistry of this compound can be used to control the three-dimensional arrangement of substituents that interact with the target protein's binding site. This is critical for achieving high potency and selectivity. The compound serves as a reliable starting point, allowing complex side chains and functional groups to be added in subsequent steps without compromising the integrity of the initial stereocenter.

Table 2: Pharmaceutical Agents and Intermediates Featuring the Piperazine/Piperazinone Core

| Drug/Intermediate Name | Therapeutic Class | Role of Piperazine/Piperazinone Core |

|---|---|---|

| Aprepitant Intermediate | Antiemetic | Core chiral scaffold |

| Trilaciclib | Kinase Inhibitor (CDK4/6) | Features a ketopiperazine (piperazinone) moiety nih.gov |

| Avapritinib | Kinase Inhibitor (KIT/PDGFRA) | Central piperazine linker nih.gov |

| Ziprasidone Intermediate | Antipsychotic | Key piperazinyl-benzisothiazole intermediate google.com |

Design and Synthesis of Piperazinone-Based Ligands and Metal Complexes

The well-defined structure and coordination sites of piperazine derivatives make them excellent candidates for use as ligands in coordination chemistry and asymmetric catalysis. rsc.org When derived from a chiral building block like (3S)-3-Benzyl-2-piperazinone, the resulting ligands are chiral and can be used to induce stereoselectivity in metal-catalyzed reactions.

The two nitrogen atoms and the carbonyl oxygen of the piperazinone scaffold can act as donor atoms to coordinate with metal centers. By modifying the substituents on the nitrogen atoms, the steric and electronic properties of the resulting ligand can be fine-tuned. This allows for the rational design of ligands for specific catalytic applications, such as asymmetric hydrogenations, C-C bond-forming reactions, or oxidations.

The synthesis of piperazine-based ligands and their corresponding metal complexes is an active area of research. rsc.org These complexes have found applications in catalysis and the development of metal-organic frameworks (MOFs). The use of an enantiopure scaffold like (3S)-3-Benzyl-2-piperazinone ensures that the resulting metal complexes are also chiral. This chirality can be transferred during a catalytic cycle, enabling the production of enantiomerically enriched products from achiral starting materials. Such chiral ligands are essential for the efficient and selective synthesis of complex molecules, including pharmaceuticals and fine chemicals.

Analytical Methodologies for Assessment of Chiral Purity and Impurity Profiling of 3s 3 Benzyl 2 Piperazinone Hydrochloride

Chiral Chromatographic Techniques (HPLC, GC, SFC) for Enantiomeric Excess Determination

Chiral chromatography is the cornerstone for separating and quantifying enantiomers. The separation mechanism relies on the differential, transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP) or a chiral selector in the mobile phase. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is the most widely employed technique for the enantiomeric purity assessment of piperazin-2-one (B30754) derivatives. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are particularly effective due to their broad applicability and robust performance. dicp.ac.cnacs.orgnih.gov In the synthesis of chiral piperazin-2-ones via asymmetric hydrogenation, HPLC with a chiral stationary phase is the standard method for determining enantiomeric excess (ee). dicp.ac.cnrsc.org

For instance, the enantiomeric excess of various 3-substituted piperazin-2-ones has been successfully determined using commercially available chiral columns. acs.orgunl.pt The choice of mobile phase, typically a mixture of a nonpolar organic solvent (e.g., hexane (B92381) or heptane) and a more polar alcohol (e.g., isopropanol (B130326) or ethanol), is critical for optimizing resolution and analysis time. unl.pt

Example HPLC Conditions for Chiral Piperazinone Derivatives

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV at a suitable wavelength (e.g., 220 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

This is an illustrative example based on methods used for similar compounds. Actual conditions for (3S)-3-Benzyl-2-piperazinone hydrochloride would require specific method development.

Gas Chromatography (GC):

Chiral GC is less common for non-volatile compounds like piperazinone hydrochlorides unless derivatization is performed to increase volatility and thermal stability. While powerful for certain classes of molecules, the need for derivatization adds complexity and potential for analytical error, making HPLC and SFC the preferred methods for this compound.

Supercritical Fluid Chromatography (SFC):

SFC has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations. selvita.comchromatographyonline.com It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier like methanol (B129727) or ethanol. selvita.comnih.gov The low viscosity and high diffusivity of supercritical fluids allow for faster separations and reduced solvent consumption without compromising resolution. selvita.comchromatographyonline.com Polysaccharide-based CSPs are also the most commonly used columns in chiral SFC. nih.gov This technique is highly suitable for high-throughput screening and purification of chiral compounds in pharmaceutical development. selvita.comchromatographyonline.com

Advantages of SFC for Chiral Analysis:

Speed: Faster analysis times and quicker column equilibration compared to HPLC. selvita.com

Reduced Solvent Consumption: Primarily uses CO2, reducing the need for toxic organic solvents. selvita.com

High Efficiency: The properties of supercritical fluids lead to high chromatographic efficiency. chromatographyonline.com

Capillary Electrophoresis (CE) for Chiral Separation and Analysis

Capillary Electrophoresis (CE) offers a high-efficiency, low-sample consumption alternative to chromatographic techniques for chiral separations. bohrium.commdpi.com The separation is based on the differential migration of enantiomers in an electric field, facilitated by a chiral selector added to the background electrolyte (BGE).

Cyclodextrins (CDs) and their derivatives are the most common chiral selectors used in CE for this purpose. bohrium.comnih.gov For piperazine (B1678402) derivatives, which are typically cationic at low pH, charged cyclodextrins like sulfated-β-cyclodextrin (S-β-CD) have proven effective. bohrium.comresearchgate.net The selector forms transient diastereomeric inclusion complexes with the enantiomers, which have different effective mobilities, thus enabling their separation.

Method development in chiral CE involves optimizing several parameters, including the type and concentration of the chiral selector, buffer pH and concentration, applied voltage, and the use of organic modifiers. bohrium.comresearchgate.net

Typical CE Parameters for Chiral Piperazine Derivatives

| Parameter | Condition |

|---|---|

| Chiral Selector | Sulfated β-Cyclodextrin (S-β-CD) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD) |

| Background Electrolyte | Phosphate or Acetate buffer |

| pH | Acidic (e.g., pH 2.5 - 6.0) to ensure analyte is cationic |

| Voltage | 8 - 25 kV |

| Capillary | Fused silica, potentially coated |

| Detection | UV-Vis (Diode Array Detector) |

This table presents typical conditions based on published methods for related piperazine compounds. bohrium.comnih.govresearchgate.net Specific optimization would be required for the target analyte.

Validation Parameters for Chiral Analytical Methods (Specificity, Linearity, LOD, LOQ, Precision, Accuracy)

Validation of a chiral analytical method is crucial to ensure its reliability for quality control purposes. The validation should be performed according to International Council for Harmonisation (ICH) guidelines. chromatographyonline.com For a chiral purity method, validation must address both the major enantiomer ((3S)-form) and the minor, undesired enantiomer ((3R)-form), which is treated as an impurity. chromatographyonline.com

Specificity: The method must demonstrate that it can unequivocally assess the desired enantiomer in the presence of its counterpart (the chiral impurity) and any other potential impurities. This is typically shown by achieving baseline resolution between the enantiomeric peaks and demonstrating a lack of interference from a placebo or matrix. nih.gov

Linearity: The method's response should be directly proportional to the concentration of the analyte over a specified range. For the undesired enantiomer, linearity should be established from the Limit of Quantitation (LOQ) to at least 150% of the specification limit. jocpr.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of the undesired enantiomer that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. jocpr.com These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). jocpr.com

Precision: Assesses the closeness of agreement among a series of measurements. It is evaluated at different levels:

Repeatability: Precision under the same operating conditions over a short interval.

Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment). A reasonable target for the relative standard deviation (RSD) for the minor enantiomer is typically ≤20% as it approaches the LOQ. chromatographyonline.com

Accuracy: Measures the closeness of the test results to the true value. It is often assessed by analyzing samples spiked with known amounts of the undesired enantiomer (recovery studies) at different concentration levels. jocpr.com

Example Validation Data for a Chiral Method

| Parameter | Typical Acceptance Criteria |

|---|---|

| Specificity | Baseline resolution (Rs > 1.5) between enantiomers; no interference at analyte retention times. |

| Linearity (R²) | ≥ 0.997 for the undesired enantiomer. nih.gov |

| LOQ | Signal-to-Noise Ratio ≥ 10; demonstrated precision and accuracy. |

| Precision (%RSD) | ≤ 5% for the major enantiomer; ≤ 15-20% for the minor enantiomer. chromatographyonline.com |

| Accuracy (% Recovery) | Typically 80-120% for the minor enantiomer at low levels. |

This table provides general acceptance criteria based on industry standards and published validation studies. chromatographyonline.comnih.gov

Strategies for Detection and Quantification of Chiral Impurities and Related Substances

Impurity profiling is the process of identifying and quantifying all potential impurities in an API. veeprho.com For this compound, impurities can be broadly categorized as:

Chiral Impurity: The undesired (3R)-enantiomer. Its control is the primary focus of the chiral purity method.

Related Substances: These are structurally similar compounds that may arise from the manufacturing process, such as starting materials, intermediates, or by-products from side reactions. veeprho.com

Degradation Products: Impurities formed over time due to storage conditions (e.g., exposure to heat, light, or humidity). veeprho.com

A comprehensive strategy involves the use of a combination of stability-indicating HPLC methods and hyphenated techniques. A primary achiral HPLC method, often a reverse-phase method, is developed to separate the API from all its potential related substances and degradation products. Mass spectrometry (MS) coupled with HPLC (LC-MS) or GC (GC-MS) is invaluable for the structural elucidation and identification of unknown impurities detected during profiling. mdpi.comresearchgate.net

Once identified, reference standards for these impurities should be synthesized or isolated. pharmaffiliates.com The validated achiral HPLC method is then used for their routine quantification in batch release and stability testing, ensuring that they are controlled within the limits set by regulatory guidelines.

Q & A

Q. What are the recommended methods for synthesizing (3S)-3-Benzyl-2-piperazinone hydrochloride with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via Grignard addition followed by hydrogenation, as demonstrated in structurally similar piperazine derivatives. For instance, intermediates like 2,3-O-cyclohexylidene-1,4-butanedial N-benzylnitrone can undergo stereocontrolled reactions to preserve chiral integrity. Post-synthetic treatment with concentrated HCl yields the hydrochloride salt, ensuring protonation of the piperazinone nitrogen . Purification via recrystallization in methanol/diethyl ether (1:5 v/v) at reduced temperatures (0–5°C) enhances enantiomeric purity, as observed in analogous compounds with decomposition points around 235°C .

Q. How can researchers optimize crystallization conditions for this compound to obtain high-quality single crystals for X-ray analysis?

- Methodological Answer : Use a methanol/ethyl acetate solvent system for slow evaporation at 4°C. This approach mimics successful crystallization protocols for related piperazine derivatives, where non-centrosymmetric space groups (e.g., P2₁2₁2₁) are stabilized by hydrogen-bonding networks. Ensure solvent polarity aligns with the compound’s hydrophilic (ammonium, chloride) and hydrophobic (benzyl) moieties. Crystal quality can be assessed via birefringence under polarized light and confirmed by single-crystal X-ray diffraction (SC-XRD) with R-factor refinement below 0.08 .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Combine orthogonal methods:

- HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of hexane/isopropanol (80:20) to resolve enantiomers.

- NMR : Analyze - and -NMR in DMSO-d₆ to confirm benzyl proton environments (δ 7.2–7.4 ppm) and piperazinone carbonyl signals (δ 165–170 ppm).

- Thermal Analysis : Determine decomposition temperature via DSC/TGA to identify hydrate formation or impurities .

Advanced Research Questions

Q. How should researchers address contradictions in reported hydrogen-bonding patterns of piperazinone derivatives when analyzing this compound?

- Methodological Answer : Conduct comparative SC-XRD studies across analogous compounds. For example, chloride ions in similar structures exhibit tridentate (three O–H···Cl bonds) or tetrahedral (four bonds) coordination geometries, depending on solvent interactions. Resolve discrepancies by analyzing hydrogen-bond donor-acceptor distances (2.8–3.2 Å) and angles (150–180°). Computational modeling (DFT or MD simulations) can predict preferred configurations, which should be validated against experimental electron density maps .

Q. What methodological approaches are required to determine the absolute configuration and chiral integrity of this compound in complex matrices?

- Methodological Answer : Use SC-XRD with Flack parameter analysis (absolute structure parameter <0.1 confirms configuration) . For non-crystalline samples, apply vibrational circular dichroism (VCD) coupled with DFT calculations to correlate experimental spectra with theoretical models. Chiral HPLC retention times should match synthetic standards prepared via asymmetric catalysis (e.g., Evans’ oxazaborolidine catalysts) .

Q. What strategies can be employed to resolve discrepancies between computational predictions and experimental observations of molecular packing in this compound crystals?

- Methodological Answer : Refine force field parameters in molecular dynamics (MD) simulations to account for chloride-water interactions, which dominate polar layer formation. Compare simulated powder XRD patterns with experimental data (e.g., peak positions at 2θ = 10–30°). If stacking mismatches persist, re-examine solvent effects: methanol/water mixtures may induce bilayer packing (nonpolar benzyl vs. polar ammonium-chloride layers), altering unit cell dimensions (e.g., c-axis elongation to ~47 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.